molecular formula C25H32N2O2 B10902532 N'-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylidene]-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide

N'-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylidene]-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide

Cat. No.: B10902532
M. Wt: 392.5 g/mol
InChI Key: VSVCXJPGUWFMPR-YSMPRRRNSA-N
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Description

N’~1~-{(Z)-1-[5-(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE is a synthetic organic compound characterized by its complex structure, which includes a cyclopropane ring, tert-butyl groups, and a hydrazide functional group. This compound is of interest in various fields of chemistry and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{(Z)-1-[5-(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE typically involves multiple steps:

    Formation of the hydrazide: The starting material, a substituted benzaldehyde, reacts with hydrazine hydrate under acidic conditions to form the corresponding hydrazide.

    Cyclopropanation: The hydrazide undergoes a cyclopropanation reaction using a suitable cyclopropanating agent such as diazomethane.

    Introduction of tert-butyl groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Final condensation: The final step involves the condensation of the intermediate with another substituted benzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{(Z)-1-[5-(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’~1~-{(Z)-1-[5-(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in various chemical reactions, forming new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

  • **N’~1~-{(Z)-1-[5-(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE shares similarities with other hydrazide derivatives and cyclopropane-containing compounds.
  • Examples: N’~1~-{(Z)-1-[5-(METHYL)-2-HYDROXYPHENYL]METHYLIDENE}-2-[4-(METHYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE, N’~1~-{(Z)-1-[5-(ETHYL)-2-HYDROXYPHENYL]METHYLIDENE}-2-[4-(ETHYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE.

Uniqueness

  • The presence of tert-butyl groups and the specific arrangement of functional groups in N’~1~-{(Z)-1-[5-(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLIDENE}-2-[4-(TERT-BUTYL)PHENYL]-1-CYCLOPROPANECARBOHYDRAZIDE confer unique chemical properties, such as increased steric hindrance and specific reactivity patterns, distinguishing it from similar compounds.

Properties

Molecular Formula

C25H32N2O2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylideneamino]-2-(4-tert-butylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C25H32N2O2/c1-24(2,3)18-9-7-16(8-10-18)20-14-21(20)23(29)27-26-15-17-13-19(25(4,5)6)11-12-22(17)28/h7-13,15,20-21,28H,14H2,1-6H3,(H,27,29)/b26-15-

InChI Key

VSVCXJPGUWFMPR-YSMPRRRNSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)N/N=C\C3=C(C=CC(=C3)C(C)(C)C)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN=CC3=C(C=CC(=C3)C(C)(C)C)O

Origin of Product

United States

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